molecular formula C13H11ClFNO B3033407 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol CAS No. 1019551-66-6

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

Cat. No.: B3033407
CAS No.: 1019551-66-6
M. Wt: 251.68 g/mol
InChI Key: BQJXUWHLSZVTFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is a halogenated organic compound of significant interest in chemical research and development. Its molecular structure, featuring both phenolic hydroxyl and secondary amine functional groups, allows it to act as a versatile intermediate or ligand. In coordination chemistry, related Schiff base and aniline-derived compounds are known to form stable complexes with various transition metal ions (such as cobalt, nickel, copper, palladium, and platinum) through their nitrogen and oxygen donor atoms . These metal complexes are frequently investigated for their potential biological activities and catalytic properties. The presence of halogen atoms (chlorine and fluorine) on the aromatic rings can influence the compound's electronic characteristics, potentially enhancing its binding affinity in molecular interactions and its metabolic stability, which is a common consideration in medicinal chemistry . This makes such halogenated compounds promising candidates for in vitro pharmacological screening. Researchers utilize compounds of this class in areas including the development of new catalysts, as building blocks for more complex molecular architectures, and in the study of non-linear optical (NLO) properties . The compound is provided strictly for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-chloro-2-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJXUWHLSZVTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

The most widely documented method involves a two-step process starting with the condensation of 4-chloro-2-hydroxybenzaldehyde and 4-fluoroaniline to form a Schiff base intermediate. This reaction is typically conducted in methanol at room temperature for 48 hours, yielding an imine linkage (C=N) between the aldehyde and aniline moieties.

Reaction Conditions :

  • Solvent : Methanol
  • Temperature : 25°C (ambient)
  • Time : 48 hours
  • Molar Ratio : 1:1 (aldehyde:aniline)

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. The absence of a catalyst simplifies purification, though yields are moderate (60–70%) due to equilibrium limitations.

Reduction of the Schiff Base

The intermediate Schiff base is reduced to the secondary amine using sodium borohydride (NaBH4) in a mixed solvent system of tetrahydrofuran (THF) and ethanol (1:1 v/v) at 0°C.

Optimized Parameters :

  • Reducing Agent : NaBH4 (2 equivalents)
  • Solvent : THF/ethanol
  • Temperature : 0°C (to minimize side reactions)
  • Time : 1 hour

This step achieves >85% conversion, with the final product purified via recrystallization in n-hexane or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for validating structural integrity.

Direct Amination in Aqueous Media

Hydrochloric Acid-Promoted Coupling

Recent advancements highlight water as a solvent for amination reactions, aligning with green chemistry principles. In this method, 4-chloro-2-(chloromethyl)phenol reacts with 4-fluoroaniline in aqueous hydrochloric acid (HCl) under reflux.

Key Conditions :

  • Solvent : Water
  • Acid Catalyst : 1M HCl
  • Temperature : 100°C
  • Time : 12 hours

The reaction mechanism involves nucleophilic substitution, where the amine displaces the chlorine atom on the chloromethyl group. While this method eliminates organic solvents, yields are lower (50–60%) due to competing hydrolysis of the chloromethyl group.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance efficiency. The Schiff base method is adapted by substituting batch reactors with tubular flow systems, enabling precise control over reaction parameters (e.g., residence time, temperature).

Advantages :

  • Throughput : 10–20 kg/day
  • Purity : >98% (via in-line HPLC monitoring)
  • Solvent Recovery : Methanol and THF are recycled, reducing waste.

Catalytic Hydrogenation

An alternative industrial approach uses catalytic hydrogenation of the Schiff base intermediate. Palladium on carbon (Pd/C) under hydrogen pressure (1–3 bar) achieves near-quantitative reduction yields.

Conditions :

  • Catalyst : 2 wt% Pd/C
  • Pressure : 1 MPa H₂
  • Temperature : 120°C
  • Time : 4–6 hours

This method is cost-effective for large-scale production but requires specialized equipment for handling hydrogen gas.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Schiff Base + NaBH4 70–85% >95% Moderate Moderate (organic solvents)
Aqueous Amination 50–60% 90–95% High Low (water solvent)
Catalytic Hydrogenation 90–95% >98% High Moderate (H₂ handling)

Key Observations :

  • The Schiff base method balances yield and practicality for laboratory-scale synthesis.
  • Aqueous amination, though greener, requires optimization to improve yields.
  • Industrial processes prioritize catalytic hydrogenation for its efficiency and scalability.

Challenges and Optimization Strategies

Byproduct Formation

Competing hydrolysis in aqueous media remains a challenge. Strategies include:

  • Lowering HCl Concentration : Reduces hydrolysis of the chloromethyl group.
  • Phase-Transfer Catalysts : Enhance reaction rates in water-organic biphasic systems.

Purification Techniques

  • Recrystallization : n-Hexane or ethyl acetate yields crystals with >99% purity.
  • Chromatography : Silica gel columns (eluent: chloroform/methanol 9:1) resolve closely related impurities.

Scientific Research Applications

Scientific Research Applications of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure, featuring chloro and fluoro substituents along with an amino-methyl group, gives it distinct chemical and biological properties, making it valuable for various applications.

Chemistry

In chemistry, this compound serves as a building block in synthesizing more complex organic molecules.

Biology

The compound is useful in biological studies, particularly those involving enzyme inhibition and protein binding.

Industry

In industrial applications, it is used in the production of specialty chemicals and materials with specific properties.

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol, also known as 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol, has garnered attention in medicinal chemistry for its potential biological activities.

  • Anticancer Potential : Studies have highlighted the anticancer potential of this compound, demonstrating strong inhibitory effects on cancer cell lines such as SNB-19, NCI-H460, and SNB-75 at a concentration of 10 µM.
  • Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways critical for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Position) Key Features
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol Cl (4), NH-(4-FC₆H₄)-CH₂ (2) Fluorine enhances lipophilicity; intramolecular H-bonding (O-H⋯N)
4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol (CAS 868256-58-0) Cl (4), NH-(3-Cl-4-FC₆H₃)-CH₂ (2) Additional Cl increases electron-withdrawing effects; higher molecular weight
4-Amino-2-chlorophenol (4-A2CP) NH₂ (4), Cl (2) Direct amino group; nephrotoxic due to bioactivation pathways
4-Chloro-2-methylphenol Cl (4), CH₃ (2) Simpler structure; degraded by Flavobacterium peregrinum

Analysis :

  • Halogenation : Fluorine in the 4-fluorophenyl group improves metabolic stability compared to chlorine in 4-A2CP, which is linked to nephrotoxicity .
  • Aminomethyl vs. Methyl: The NH-(4-FC₆H₄)-CH₂ group in the target compound enhances solubility in polar solvents compared to 4-chloro-2-methylphenol, which is more hydrophobic .
Table 2: Comparative Properties
Property This compound 4-A2CP 4-Chloro-2-methylphenol
Molecular Weight (g/mol) ~267.7 (calculated) 143.5 142.6
Solubility Moderate in organic solvents (due to NH group) Low Low (hydrophobic)
Toxicity (LD₅₀, oral) Not reported Nephrotoxic >2,000 mg/kg (low acute toxicity)
Degradation Pathway Likely resistant to microbial degradation Oxidative Microbial dechlorination

Key Findings :

  • Toxicity : The fluorophenyl group may reduce toxicity compared to 4-A2CP, which directly interacts with renal tissues .
  • Environmental Fate: The aminomethyl group likely slows microbial degradation, contrasting with 4-chloro-2-methylphenol, which is efficiently metabolized by soil bacteria .

Biological Activity

The compound 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is a notable member of the phenolic compounds, characterized by its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer , antibacterial , and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNOC_{13}H_{11}ClFNO with a molecular weight of 251.68 g/mol. The structure includes a chloro group, a fluorophenyl moiety, and an amino group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been synthesized and evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated significant activity against several cancer types:

Cell LinePGI Value at 10 µM
SNB-1965.12
NCI-H46055.61
SNB-7554.68

These results suggest that the compound may inhibit tumor growth through mechanisms involving interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Furthermore, antifungal activity has been observed against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. This interaction may lead to the inhibition of critical metabolic pathways in pathogens or cancer cells, enhancing its therapeutic potential .

Cancer Research Applications

A significant case study involved assessing the compound's effects on glioblastoma cells, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underline the compound's potential as a lead candidate for developing new cancer therapies .

Antimicrobial Research

Another study focused on the antimicrobial properties of the compound, revealing that it could serve as a template for designing new antibiotics targeting resistant strains of bacteria. The presence of electron-withdrawing groups in its structure was shown to enhance antibacterial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is synthesized via a condensation reaction between (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by reduction with NaBH₄ in a THF/ethanol (1:1 v/v) mixture. Key considerations include:

  • Strict temperature control (273 K) during reduction to prevent side reactions.
  • Purification via thin-layer silica-gel chromatography (chloroform) to isolate the product.
  • Crystallization in non-polar solvents (e.g., n-hexane) for X-ray analysis .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Answer : X-ray crystallography is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers determine bond lengths (e.g., O1–H1A⋯N1 = 2.647 Å), dihedral angles (e.g., 33.18° between aromatic rings), and absolute configurations (R,R stereochemistry). Complementary techniques include:

  • FTIR to confirm functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹).
  • NMR to verify proton environments (e.g., aromatic protons in δ 6.8–7.4 ppm) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the stability and conformational dynamics of this compound?

  • Answer : The intramolecular O1–H1A⋯N1 hydrogen bond (2.647 Å) stabilizes the molecule’s "wrapped" conformation, reducing steric strain between substituents. This bond:

  • Lowers reactivity at the phenolic oxygen, affecting ligand-metal coordination in complexes.
  • Enhances thermal stability, as shown by TGA (decomposition >200°C in related Schiff bases).
  • Confirmed via X-ray and DFT calculations; deviations in bond lengths >0.1 Å may indicate solvent effects .

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Answer : Discrepancies (e.g., FTIR suggesting free –NH vs. crystallography showing hydrogen-bonded –NH) are addressed by:

  • Temperature-dependent NMR to probe dynamic hydrogen bonding.
  • Hirshfeld surface analysis to quantify intermolecular interactions.
  • Cross-validation with UV-Vis titration (e.g., λ shifts upon metal coordination) .

Q. How does the chiral R,R configuration impact asymmetric catalysis or biological activity?

  • Answer : The R,R configuration creates a sterically hindered environment that:

  • Enhances enantioselectivity in catalytic reactions (e.g., asymmetric aldol additions).
  • Modulates antibacterial activity by optimizing binding to bacterial enzymes (e.g., MIC = 12.5 µg/mL against S. aureus in Co(II) complexes).
  • Validated via circular dichroism (CD) and chiral HPLC .

Q. What strategies optimize the synthesis of metal complexes derived from this compound for antimicrobial applications?

  • Answer : Key steps include:

  • Ligand-to-metal ratio optimization (1:1 or 1:2) to prevent polynuclear species.
  • Solvent choice (e.g., methanol for Cu(II), DMF for Co(II)) to control geometry.
  • Spectroscopic characterization (e.g., ESR for Cu(II) d⁹ systems, magnetic susceptibility for octahedral vs. tetrahedral coordination) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol
Reactant of Route 2
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4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.